molecular formula C9H12ClNO2 B1143598 (S)-Methyl 2-amino-2-phenylacetate hydrochloride CAS No. 13226-98-7

(S)-Methyl 2-amino-2-phenylacetate hydrochloride

Cat. No. B1143598
CAS RN: 13226-98-7
M. Wt: 201.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, involves multiple steps including acetylation, esterification, and ester interchange, utilizing reagents like N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol (Zhong-cheng & Wan-yin, 2002). The synthesis process is optimized to achieve high yields and purity, indicative of the complexity and the precision required in synthesizing similar compounds.

Molecular Structure Analysis

Structural characterization techniques, including NMR, IR spectroscopy, and X-ray crystallography, play a crucial role in confirming the molecular structure of synthesized compounds (T. Baul et al., 2002). These techniques provide detailed insights into the arrangement of atoms within the molecule, crucial for understanding its chemical behavior and interactions.

Chemical Reactions and Properties

The reactivity of (S)-Methyl 2-amino-2-phenylacetate hydrochloride and related compounds is highlighted through various chemical reactions, such as aminocarbonylation and aminolysis, which showcase their versatility as reagents (Matteoli et al., 2004). These reactions are pivotal in extending the compound's utility in organic synthesis, enabling the creation of complex molecular architectures.

Scientific Research Applications

  • Impurity Analysis in Drug Synthesis : It's used in the identification of impurities in drug synthesis, particularly in methamphetamine produced via reductive amination of 1-phenyl-2-propanone from phenylacetic acid and lead (II) acetate (Toske et al., 2017).

  • Production in Microbial Cultures : This compound is associated with the production of phenylacetic acid derivatives in microbial cultures, such as those of Curvularia lunata, which is studied for its antimicrobial properties (Varma et al., 2006).

  • Antibacterial Activity : It's been synthesized and evaluated for antibacterial activity against various bacteria, showing promise as a potential antibacterial agent (Karai et al., 2018).

  • Amino Acid Biosynthesis : Involved in amino acid biosynthesis in mixed rumen cultures, indicating its role in fundamental biological processes (Sauer et al., 1975).

  • Cytostatic Effects in Cancer Research : It has been a part of the study for cytostatic effects of certain compounds, indicating its relevance in cancer research (Catsoulacos et al., 1992).

  • Industrial Applications : Utilized in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives for various industrial applications, highlighting its versatility (Shafi et al., 2021).

  • Enzymatic Resolution : Employed in the enzymatic resolution of isomers, as seen in the production of anti-platelet agents (Topgi et al., 1999).

  • Synthesis of Other Compounds : Integral in the synthesis of various other compounds, showcasing its role as a building block in organic chemistry (Horton & Philips, 1972).

properties

IUPAC Name

methyl (2S)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMTBUWTGVEFG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459060
Record name Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-2-phenylacetate hydrochloride

CAS RN

15028-39-4
Record name Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Phenylglycine methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
H Bregman, N Chakka, A Guzman-Perez… - Journal of medicinal …, 2013 - ACS Publications
Tankyrase (TNKS) is a poly-ADP-ribosylating protein (PARP) whose activity suppresses cellular axin protein levels and elevates β-catenin concentrations, resulting in increased …
Number of citations: 83 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.